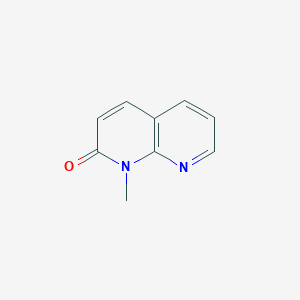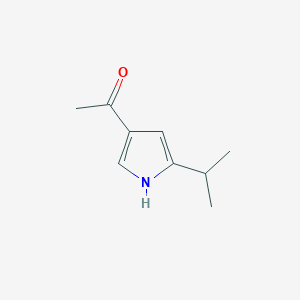
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, also known as 5-IPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative and has a unique structure that makes it an interesting subject for research.
Scientific Research Applications
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the field of organic electronics, where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic light-emitting diodes, and field-effect transistors.
Another area of research where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown potential is in the field of medicinal chemistry. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mechanism Of Action
The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is not fully understood, but studies have shown that it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone reduces the production of these mediators, which leads to a reduction in inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its ease of synthesis. The synthesis method is straightforward and efficient, which makes it a good candidate for use in large-scale experiments. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in various areas of research, which makes it an interesting subject for further study.
One of the limitations of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. While studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has low toxicity in animal models, further studies are needed to determine its safety in humans. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has a short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has potential as a lead compound for the development of new drugs in this area.
Another area of interest is in the development of new organic semiconductors for use in electronic devices. 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in this area, and further research could lead to the development of new, more efficient organic semiconductors.
Conclusion:
In conclusion, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, or 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, potential applications in organic electronics and medicinal chemistry, and anti-inflammatory and analgesic effects make it an interesting subject for further study. However, further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone involves the reaction of pyrrole with isopropylmagnesium bromide and then treating the resulting product with ethyl chloroformate. The reaction yields 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone as a white solid, which can be purified by recrystallization. This method is a straightforward and efficient way of synthesizing 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in the laboratory.
properties
CAS RN |
16168-98-2 |
|---|---|
Product Name |
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |
InChI Key |
OEYKVRFXFLFSMW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
Canonical SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
synonyms |
Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



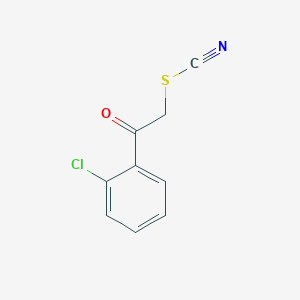



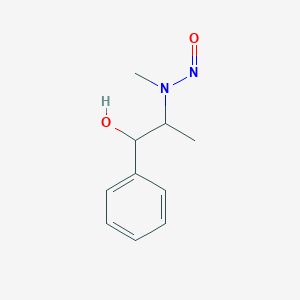
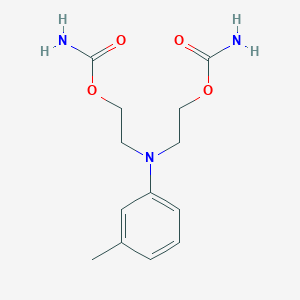
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
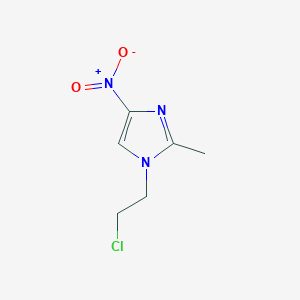
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
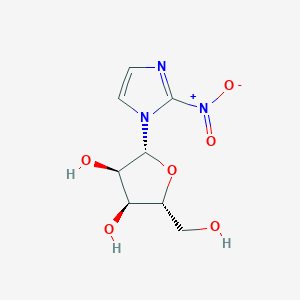
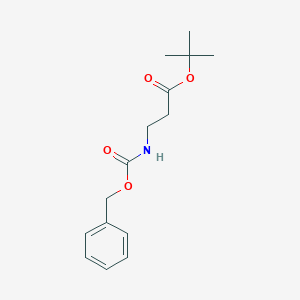
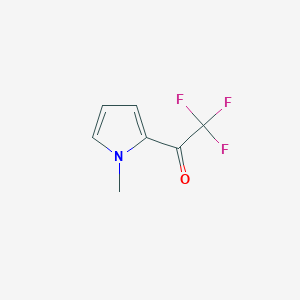
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
